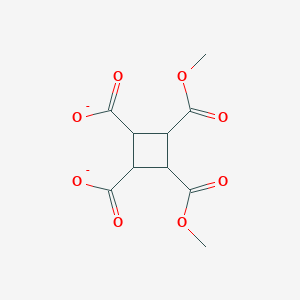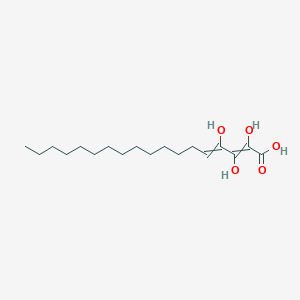
2,3,4-Trihydroxyoctadeca-2,4-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4-Trihydroxyoctadeca-2,4-dienoic acid is a complex organic compound with the molecular formula C18H32O5 This compound is characterized by the presence of three hydroxyl groups and two conjugated double bonds within an 18-carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trihydroxyoctadeca-2,4-dienoic acid typically involves multi-step organic reactions. One common method includes the hydroxylation of octadecadienoic acid derivatives under controlled conditions. The reaction often employs catalysts such as palladium or other transition metals to facilitate the addition of hydroxyl groups at specific positions on the carbon chain.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often using continuous flow reactors and advanced purification processes such as chromatography and crystallization to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4-Trihydroxyoctadeca-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bonds can be reduced to single bonds, converting the compound into a more saturated form.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) are typical.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
2,3,4-Trihydroxyoctadeca-2,4-dienoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders and cardiovascular diseases.
Industry: It is used in the production of specialty chemicals, including surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of 2,3,4-Trihydroxyoctadeca-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups and double bonds play a crucial role in its reactivity and biological activity. The compound can modulate various biochemical pathways, including those involved in inflammation and oxidative stress, by interacting with enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
2,3,4-Trihydroxyoctadeca-2,4-dienoic acid can be compared with other similar compounds such as:
9,12,13-Trihydroxyoctadeca-10,15-dienoic acid: Another hydroxylated derivative of octadecadienoic acid with different hydroxylation patterns.
Octadecatrienoic acid: A related compound with three double bonds but lacking hydroxyl groups.
The uniqueness of this compound lies in its specific hydroxylation and conjugated double bond structure, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
90638-34-9 |
|---|---|
Molekularformel |
C18H32O5 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
2,3,4-trihydroxyoctadeca-2,4-dienoic acid |
InChI |
InChI=1S/C18H32O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(19)16(20)17(21)18(22)23/h14,19-21H,2-13H2,1H3,(H,22,23) |
InChI-Schlüssel |
MSNYTOLPUJKHQD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC=C(C(=C(C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


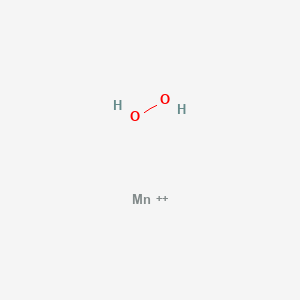

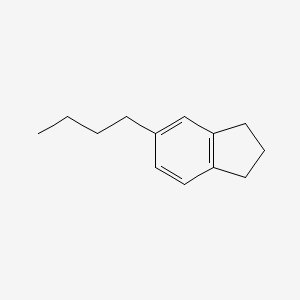
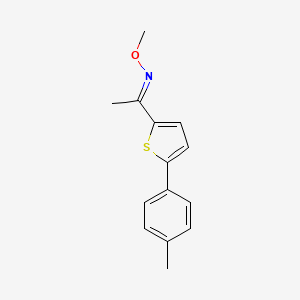
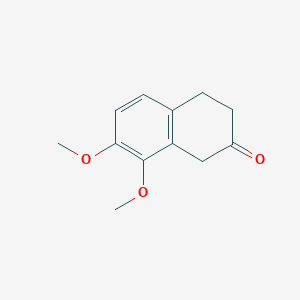




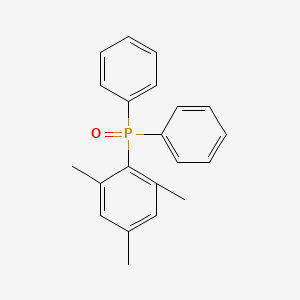
![2-[2-(4-Hydroxyphenyl)hydrazinylidene]-4-methoxynaphthalen-1(2H)-one](/img/structure/B14357449.png)
